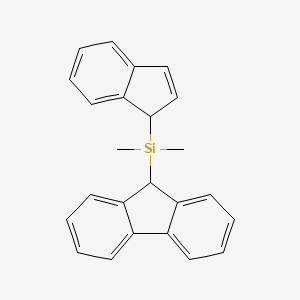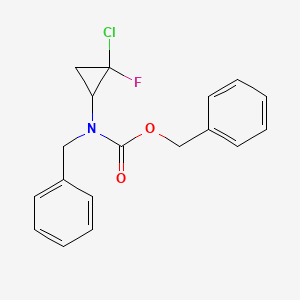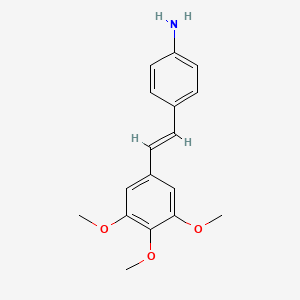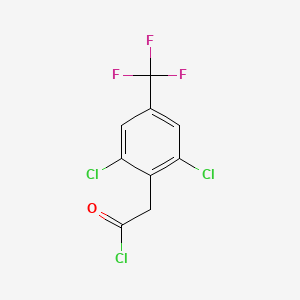![molecular formula C14H17NO3 B6289425 Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2195385-11-4](/img/structure/B6289425.png)
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is complex, with multiple bonds, aromatic bonds, and ring structures . It contains a total of 37 bond(s); 20 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) and 1 Pyrrolidine(s) .作用機序
The mechanism of action of Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, it is believed to interact with certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It is believed that this compound binds to COX-2 and inhibits its activity, which reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which can be beneficial for treating certain conditions, such as arthritis and other inflammatory diseases. It has also been shown to have antioxidant activity, which can help protect the body from oxidative stress.
実験室実験の利点と制限
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is a chiral compound, which makes it useful for the synthesis of other chiral compounds. It is also a volatile liquid, which makes it easy to store and handle. Additionally, it is soluble in many organic solvents, which makes it easy to use in a variety of laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is a toxic compound, and proper safety precautions must be taken when handling it.
将来の方向性
There are several potential future directions for research involving Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. One potential direction is to further study its mechanism of action and its potential effects on various diseases. Additionally, further research could be done to develop new synthesis methods for this compound, as well as new applications for its use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic effects of this compound and its potential use in the treatment of various diseases.
合成法
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be synthesized using a variety of methods. One method involves the reaction of benzyl chloride and 2-azabicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction produces this compound as a byproduct. Another method involves the reaction of benzyl bromide and 2-azabicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a base, such as potassium hydroxide. This reaction also produces this compound as a byproduct.
科学的研究の応用
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been used in a variety of scientific research studies due to its unique properties. It has been used in the synthesis of a variety of compounds, including the synthesis of polycyclic aromatic hydrocarbons, which are important in the study of organic chemistry. This compound has also been used in the synthesis of some pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of some polymers, such as polyurethanes.
特性
IUPAC Name |
benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-YNEHKIRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)




![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)